

Application Notes: Detection of Sialyl Lewis A using Monoclonal Antibodies in Western Blot

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Compound of Interest

Compound Name: Sialyl Lewis a

Cat. No.: B1300169

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Introduction

Sialyl Lewis A (sLe^a), also known as CA19-9, is a carbohydrate antigen frequently overexpressed on glycoproteins and glycolipids on the surface of various cancer cells, including those of the pancreas, colon, and stomach.[1][2] Its expression is often associated with tumor progression, metastasis, and poor prognosis.[1][3] The interaction between sLe^a on cancer cells and selectins on endothelial cells facilitates cell adhesion, a critical step in the metastatic cascade.[1] Western blotting with specific monoclonal antibodies is a key technique for identifying and characterizing sLe^a-carrying glycoproteins in cell lysates and tissue samples. These application notes provide detailed protocols and data for the detection of sLe^a in Western blot analysis.

Data Presentation

Monoclonal Antibodies for Sialyl Lewis A Detection in Western Blot

Antibody Clone	Host Species	Isotype	Applications	Recommended Dilution (Western Blot)	Molecular Weight Range Detected
GT174	Mouse	IgG1	WB, ELISA, Flow, ICC/IF, IHC	1:1000	High MW, broad bands
CA19-9-203	Mouse	IgG1	WB, ELISA, ICC, IHC	1:1000 - 1:5000	120-400 kDa and higher
121SLE	Mouse	IgM, kappa	WB, Flow, IF, IHC	Not specified	High MW mucin glycoproteins (>400 kDa)[2]
SPM110	Not specified	Not specified	WB	Not specified	High MW glycoproteins and a prominent glycolipid band

Observed Molecular Weights of sLe^a-Carrying Glycoproteins in Colorectal Tissues

Tissue Type	Molecular Weight (MW)	Band Appearance
Normal Mucosa	>400 kDa	Faint, high MW bands
Carcinoma Tissue	Wide range, lower MW than normal	Predominantly broad bands
Carcinoma with Lymph Node Metastasis	Wide range	Broad bands

Data summarized from a study on glycoproteins in human colorectal mucosa.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the preservation of glycoprotein integrity and successful Western blot analysis.

a) From Cell Culture:

- Culture cells to approximately 80% confluency.
- Place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[\[4\]](#) Use approximately 1 mL of lysis buffer per 10^7 cells.
- Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Agitate the lysate for 30 minutes at 4°C.
- Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[4\]](#)
- Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

b) From Tissue:

- Dissect the tissue of interest on ice.[\[4\]](#)
- Weigh the tissue and add approximately 10 mL of ice-cold protein extraction reagent per 1 gram of tissue.[\[5\]](#)
- Mince the tissue and homogenize it using a tissue homogenizer.[\[5\]](#)
- Add ice-cold lysis buffer (e.g., RIPA buffer with inhibitors). The volume should be adjusted based on the amount of tissue.[\[5\]](#)

- Lyse the tissue homogenate on ice for 4-5 hours or sonicate until no tissue chunks remain.[\[5\]](#)
- Centrifuge the lysate at approximately 10,000 rpm for 10 minutes at 4°C.[\[5\]](#)
- Carefully collect the supernatant, avoiding the lipid layer at the top and the pellet at the bottom.[\[5\]](#)
- Determine the protein concentration of the extract.

Western Blot Protocol for Sialyl Lewis A Detection

This protocol is a general guideline and may require optimization for specific antibodies and samples.

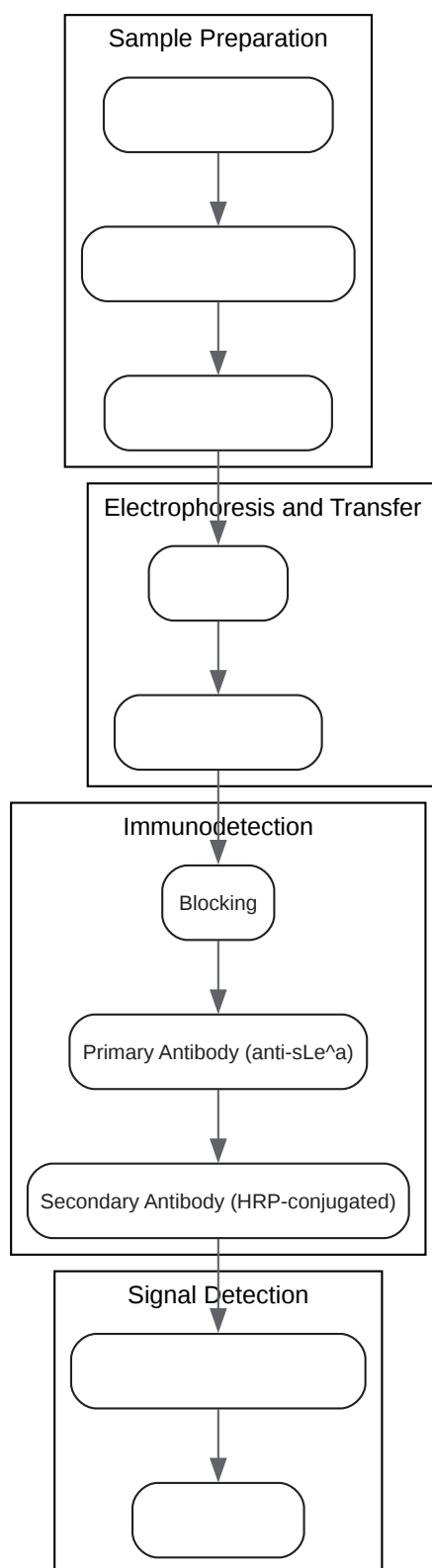
- Sample Preparation for Electrophoresis:
 - Mix the protein lysate with 4X Laemmli sample buffer.
 - For reducing conditions, add a reducing agent like β -mercaptoethanol or DTT.
 - Heat the samples at 70-100°C for 5-10 minutes.[\[4\]](#)
- SDS-PAGE:
 - Load 20-30 μ g of protein per well onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[\[6\]](#)
 - Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
 - Ensure the PVDF membrane is activated with methanol before transfer.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

[6]

- Primary Antibody Incubation:
 - Dilute the anti-sLe^a monoclonal antibody in the blocking buffer at the recommended concentration (e.g., 1:1000).[7]
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.[6]
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the signal using an imaging system. sLe^a-positive bands will often appear as broad or diffuse bands due to the heterogeneous glycosylation of the target proteins.[2]

Visualizations

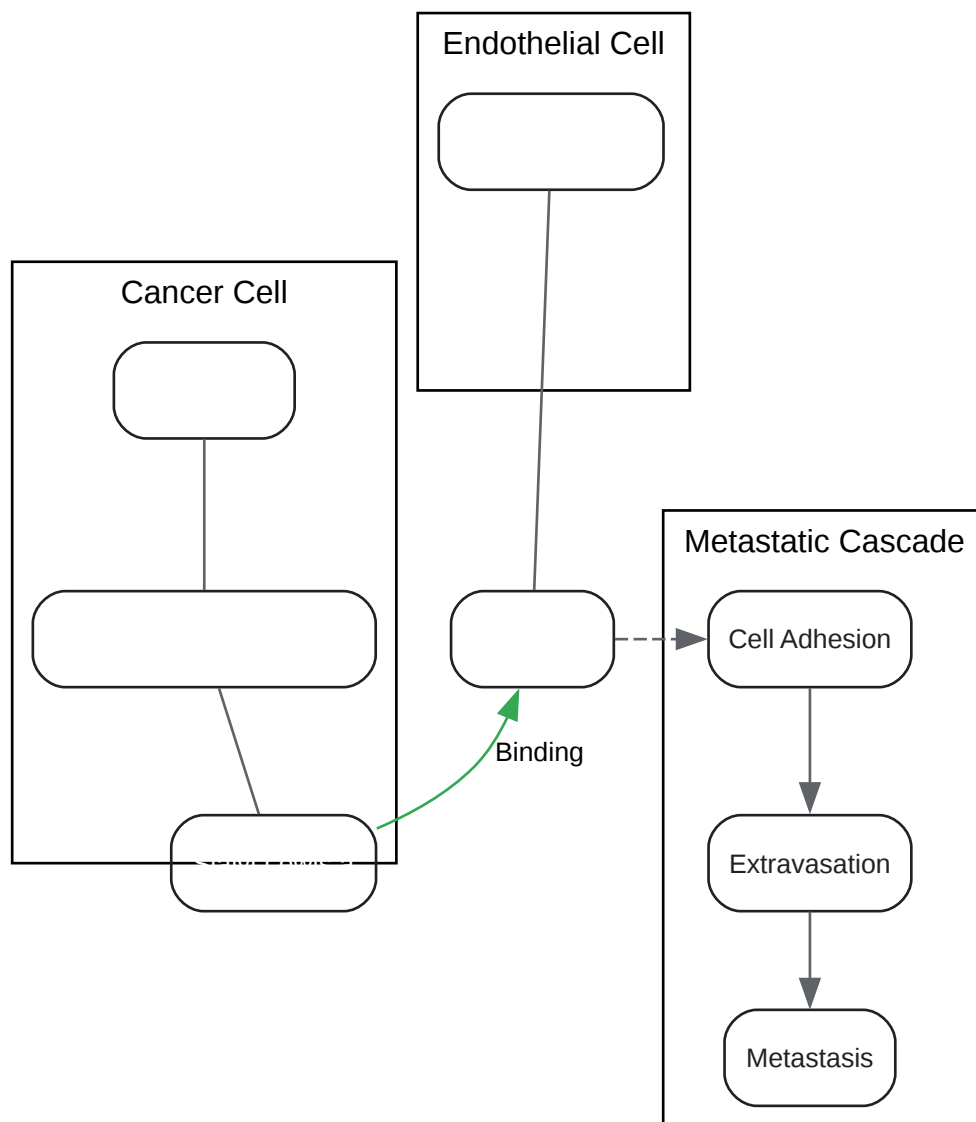
Experimental Workflow for Western Blot Detection of Sialyl Lewis A



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Caption: Workflow for sLe^a detection by Western blot.

Sialyl Lewis A-Mediated Cell Adhesion in Cancer Metastasis



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Caption: sLe^a binding to E-selectin promotes metastasis.

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